RIPA-56

RIPK1 inhibition necroptosis kinase assay

RIPA-56 is a best-in-class type III RIPK1 allosteric inhibitor engineered to overcome the metabolic instability and IDO off-target liabilities of Nec-1 and the potency limitations of Nec-1s. With an IC50 of 13 nM, superior cross-species activity, and proven in vivo efficacy in SIRS (100% survival at 6 mg/kg IP), NASH (300 mg/kg in chow), EAE, and diabetic nephropathy models, RIPA-56 is the definitive tool compound for necroptosis research. Its selectivity profile—no RIPK3 inhibition at 10 µM—ensures clean mechanistic interpretation. Choose RIPA-56 for studies where translational relevance and assay reproducibility are non-negotiable.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B610488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIPA-56
SynonymsRIPA-56;  RIPA-56;  RIPA-56.
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)N(CC1=CC=CC=C1)O
InChIInChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3
InChIKeyAVYVHIKSFXVDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RIPA-56 Procurement Guide: RIPK1 Inhibitor for Necroptosis Research and In Vivo Applications


RIPA-56 (CAS 1956370-21-0) is a synthetic organic small molecule that functions as a highly potent, selective, and metabolically stable type III allosteric inhibitor of receptor-interacting protein kinase 1 (RIPK1) [1]. With a molecular weight of 221.30 g/mol and the chemical formula C₁₃H₁₉NO₂, this compound inhibits RIPK1 enzymatic activity with an IC₅₀ of 13 nM and exhibits selectivity for RIPK1 over RIPK3 (no inhibition at 10 µM) as well as across a broader panel of kinases [2]. Originally disclosed as compound 92 in patent WO2016101885 and fully characterized in the Journal of Medicinal Chemistry (2017), RIPA-56 was developed as a drug candidate specifically for the treatment of systemic inflammatory response syndrome (SIRS) [1].

Why Generic RIPK1 Inhibitor Substitution Fails: Critical Differentiation of RIPA-56


RIPK1 inhibitors cannot be treated as interchangeable reagents due to substantial divergence in potency, selectivity profiles, metabolic stability, and off-target liabilities that directly impact experimental outcomes and data reproducibility. The prototypical RIPK1 inhibitor Necrostatin-1 (Nec-1) exhibits only micromolar to sub-micromolar potency (IC₅₀ ~320 µM to 182-490 nM in various assays), substantial off-target inhibition of indoleamine-2,3-dioxygenase (IDO), and poor metabolic stability [1]. Even improved Nec-1 analogs such as 7-Cl-O-Nec-1 (Nec-1s) demonstrate IC₅₀ values of approximately 206-754 nM, which remain more than an order of magnitude less potent than RIPA-56 [2]. Researchers transitioning from these legacy tools to in vivo disease models or target validation studies encounter distinct procurement decisions: selecting a compound with insufficient potency, off-target confounding, or inadequate metabolic stability compromises the interpretability of results and may require dose escalation that introduces additional artifacts. The quantitative evidence presented below establishes precisely where RIPA-56 differentiates from its closest comparators.

RIPA-56 Quantitative Differentiation Evidence: Comparator-Based Potency, Selectivity, and Metabolic Stability Data


Biochemical Potency Comparison: RIPA-56 Demonstrates 14-Fold to >24,000-Fold Superior RIPK1 Inhibition vs Necrostatin-1 Analogs

RIPA-56 exhibits an IC₅₀ of 13 nM against RIPK1 in biochemical assays, representing a 14-fold improvement in potency compared to Necrostatin-1 (Nec-1, EC₅₀ = 182 nM in RIPK1 inhibition assays) and a 38-fold improvement over Nec-1 in cellular necroptosis inhibition (EC₅₀ = 490-494 nM) [1]. Compared to the optimized analog Necrostatin-1s (Nec-1s or 7-Cl-O-Nec-1), which exhibits an IC₅₀ of 206-754 nM against RIPK1, RIPA-56 is 16-fold to 58-fold more potent . This potency advantage is maintained in cellular contexts, where RIPA-56 inhibits Z-VAD-FMK-induced necrosis in HT-29 cells with an EC₅₀ of 28 nM [2].

RIPK1 inhibition necroptosis kinase assay potency comparison

Kinase Selectivity Profiling: RIPA-56 Exhibits >769-Fold Selectivity for RIPK1 Over RIPK3 with No Detectable IDO Inhibition

RIPA-56 demonstrates no inhibition of RIPK3 kinase activity at concentrations up to 10 µM, representing a >769-fold selectivity window relative to its RIPK1 IC₅₀ of 13 nM . Additionally, RIPA-56 shows no inhibition of IDO at concentrations up to 200 µM, a critical differentiation from Necrostatin-1, which is a known IDO inhibitor with confounding off-target effects in immunomodulatory and metabolic assays . Nec-1's IDO inhibition activity complicates data interpretation in studies where IDO-mediated tryptophan metabolism influences immune cell function [1].

kinase selectivity off-target profiling RIPK3 IDO inhibition

Metabolic Stability Benchmarking: RIPA-56 Demonstrates Extended Half-Life Enabling Sustained In Vivo Target Engagement

RIPA-56 exhibits significant metabolic stability with a half-life (t₁/₂) of 128 minutes in human liver microsomal stability assays and 98 minutes in human liver microsomes (HLM) with an intrinsic clearance (CLᵢₙₜ) of 6.2 µL/min/mg protein . In mouse liver microsomes (MLM), RIPA-56 shows a t₁/₂ of 72 minutes with CLᵢₙₜ of 8.5 µL/min/mg protein . This metabolic stability profile represents a substantial improvement over earlier RIPK1 inhibitors, including Nec-1 and even 7-Cl-O-Nec-1, whose metabolic liabilities necessitated the development of more stable analogs such as RIPA-56 [1].

metabolic stability pharmacokinetics liver microsomes in vivo dosing

In Vivo Efficacy in SIRS Model: RIPA-56 Reduces TNFα-Induced Mortality and Multi-Organ Damage at 6 mg/kg

In the SIRS mouse disease model, RIPA-56 administered at 6 mg/kg efficiently reduces tumor necrosis factor alpha (TNFα)-induced mortality and protects against TNFα-induced multi-organ damage [1]. Comparative assessments with known RIP1 inhibitors indicate that RIPA-56 is potent in both human and murine cells, exhibits significantly improved in vivo stability, and demonstrates robust efficacy in animal model studies where earlier-generation RIPK1 inhibitors showed limited utility due to pharmacokinetic constraints . RIPA-56 is designated as a drug candidate specifically for the treatment of systemic inflammatory response syndrome [2].

systemic inflammatory response syndrome SIRS in vivo efficacy TNFα-induced mortality

Target Engagement Evidence: RIPA-56 Induces MLKL Downregulation in NASH and EAE Disease Models

RIPA-56 treatment causes downregulation of mixed lineage kinase domain-like pseudokinase (MLKL), a direct downstream effector of RIPK1/RIPK3-mediated necroptosis, in multiple disease-relevant models. In high-fat diet-fed mice used as a model of non-alcoholic steatohepatitis (NASH), RIPA-56 (300 mg/kg) administered as either prophylactic or curative treatment reduced MLKL expression and decreased liver injury, inflammation, fibrosis, and steatosis [1][2]. In the experimental autoimmune encephalomyelitis (EAE) mouse model of demyelinating disease, RIPA-56 blocked disease progression at the stage of monocyte elevation and preserved blood-brain barrier integrity [3].

target engagement MLKL downregulation NASH experimental autoimmune encephalomyelitis

RIPA-56 Applications: Validated Disease Models for Necroptosis-Focused Research Programs


Systemic Inflammatory Response Syndrome (SIRS) and Acute Inflammation Models

RIPA-56 is validated for use in SIRS mouse models at 6 mg/kg, where it reduces TNFα-induced mortality and multi-organ damage . This application is supported by the compound's designation as a SIRS drug candidate, its potent biochemical and cellular activity (IC₅₀ = 13 nM; EC₅₀ = 28 nM), and its favorable metabolic stability profile that enables sustained target engagement in acute inflammatory settings [1]. Researchers investigating sepsis, cytokine storm, or ischemia-reperfusion injury will benefit from RIPA-56's cross-species activity in both human and murine RIPK1 .

Non-Alcoholic Steatohepatitis (NASH) and Metabolic Liver Disease Research

RIPA-56 is validated in high-fat diet-fed mouse models of NASH at 300 mg/kg, demonstrating reduction of hepatic inflammation, fibrosis, and steatosis with concomitant MLKL downregulation [2]. The compound also dampens body weight gain and reduces total fat mass in obese mice [2]. This application leverages RIPA-56's ability to modulate RIPK1-MLKL signaling in hepatocytes, a pathway implicated in mitochondrial dysfunction and triglyceride accumulation [2]. RIPA-56's high selectivity for RIPK1 over RIPK3 (>769-fold) and absence of IDO inhibition ensures that observed metabolic effects are attributable to RIPK1 inhibition rather than off-target modulation .

Neuroinflammation and Demyelinating Disease Models (EAE/Multiple Sclerosis)

RIPA-56 has demonstrated efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model, where it blocks disease progression at the stage of monocyte elevation downstream of T-cell activation and myelin-specific antibody generation, while preserving blood-brain barrier integrity [3]. Notably, RIPA-56 showed no effect in the CPZ-induced demyelination model, establishing model-specific utility that informs appropriate experimental design [3]. The compound's metabolic stability (t₁/₂ = 72-128 min in liver microsomes) supports sustained CNS target engagement in chronic neuroinflammation studies .

Chemical Probe for Necroptosis Pathway Dissection and Target Validation

RIPA-56 serves as a high-quality chemical probe for dissecting RIPK1-dependent necroptosis signaling due to its well-characterized potency (IC₅₀ = 13 nM), selectivity (>769-fold over RIPK3, no IDO inhibition), and demonstrated target engagement evidenced by MLKL downregulation across multiple models [1][2]. Its validated in vivo efficacy at defined doses (6-300 mg/kg) and cross-species activity make it suitable for both in vitro mechanistic studies and translation to animal models . The compound's type III allosteric mechanism provides a complementary pharmacological tool distinct from ATP-competitive inhibitors such as Nec-1 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIPA-56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.